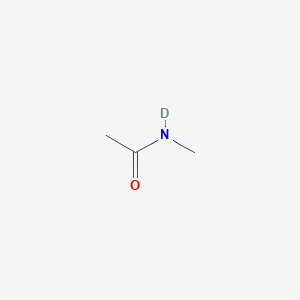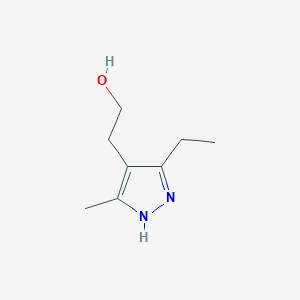
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol
Overview
Description
3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol, also known as 3-APCP, is an organic compound containing a pyridine ring and an aminopiperidine group. It is a colorless solid that is insoluble in water, but soluble in organic solvents. 3-APCP is a useful chemical intermediate that has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
Scientific Research Applications
Synthesis and Characterization
- 3-Aminopiperidines, including compounds like 3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol, have drawn significant interest due to their wide range of biological activities, which vary based on nitrogen substituents. Efficient synthesis methods, such as ring expansion of prolinols induced by specific reagents, have been developed to access these compounds (Cochi, Pardo, & Cossy, 2012).
Biotechnological Applications
- Pyridinols and pyridinamines, akin to this compound, serve as crucial intermediates with extensive applications in the chemical industry, especially as synthons for pharmaceuticals. Employing enzymes or whole cells, like Burkholderia sp. MAK1, has emerged as an attractive strategy for preparing hydroxylated pyridines, which are pivotal in synthesizing various biologically active substances or polymers with unique physical properties (Stankevičiūtė et al., 2016).
Molecular Complex Formation
- Compounds such as this compound can play a role in forming molecular complexes. For instance, ligands derived from pyridine compounds have shown tendencies to form robust mononuclear complexes and self-assemble into double helical structures, engaging in metal coordination and inter-ligand π-stacking, thus holding potential in various applications, including catalysis and molecular architecture (Alcock et al., 2005).
Catalysis
- 3-Aminopyridines, related to this compound, have been utilized in catalytic processes. For example, a zinc iodide catalyzed reaction involving 2-aminopyridines has been developed to synthesize 3-aminoimidazo[1,2-a]pyridines, highlighting the potential of such compounds in catalytic and synthetic chemistry (Han, Ma, Wu, & Huang, 2015).
Antimicrobial and Antioxidant Activities
- Derivatives of 2-amino-pyridine-3-carbonitrile, structurally related to this compound, have been synthesized and evaluated for antimicrobial and antioxidant activities, indicating the potential use of such compounds in developing new pharmacologically active agents (Lagu & Yejella, 2020).
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminopiperidine-1-carbonyl)pyridin-2-ol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular functions, such as altered cell proliferation rates and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects can be observed . These effects may include changes in organ function, behavioral alterations, and even mortality in severe cases. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
properties
IUPAC Name |
3-(3-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-2-6-14(7-8)11(16)9-4-1-5-13-10(9)15/h1,4-5,8H,2-3,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJOQKDNYOHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
![[1-(2,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1489476.png)



![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)





![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)

